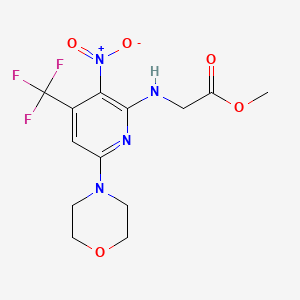![molecular formula C10H8F4O3 B1398610 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid CAS No. 1092460-96-2](/img/structure/B1398610.png)
3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid
Overview
Description
“3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 1092460-96-2 . It has a molecular weight of 252.17 . The IUPAC name for this compound is 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8F4O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a density of 1.4±0.1 g/cm³, a boiling point of 273.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 49.1±0.3 cm³ .Scientific Research Applications
Synthesis and Functionalization
Synthesis of α-Fluoro-α,β-Unsaturated Carboxylic Acid Esters : Ethyl phenylsulfinyl fluoroacetate, a compound related to 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid, is used to prepare α-fluoro-α,β-unsaturated carboxylic acid esters. These esters are important intermediates for biologically active compounds containing fluorine (Allmendinger, 1991).
Preparation of Heterocyclic Systems : The functionalization of heterocyclic systems, such as 1,2,4-triazole-3-thione derivatives, involves introducing fluorine-containing substituents. This modification increases lipophilicity and reduces toxicity, enhancing biological activity (Holovko-Kamoshenkova et al., 2020).
Development of Chiral Derivatives : Chiral building blocks such as benzyloxymethyl phenyl propionic acids have been synthesized for various applications. These include compounds like (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methoxyphenyl)-propionic acid, derived from similar fluorinated propionic acids (Parsons et al., 2004).
Synthesis of Arylene Ether Polymers : Novel arylene ether polymers with high glass-transition temperatures have been synthesized using monomers derived from fluoro-phenyl-acrylic acids. These polymers exhibit excellent thermal stability and solubility in organic solvents, making them suitable for various applications (Huang et al., 2007).
Preparation of Fluorinated Heterocyclic Compounds : Fluorinated acrylic building blocks, related to 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid, are used in the synthesis of various heterocyclic compounds, demonstrating the versatility of these fluorinated intermediates (Shi et al., 1996).
Chemical Interactions and Properties
Investigation of Halogen-Halogen Interactions : The study of metal complexes of fluoro-phenyl-acrylic acids, such as (E)-3-(3-fluoro-phenyl)-acrylic acid, reveals significant insights into halogen-halogen interactions, particularly fluoro-fluoro contact. This research aids in understanding the structural and chemical properties of these complexes (Liu et al., 2011).
Role in Organometallic Chemistry : Organometallic methods for functionalizing aromatic and heterocyclic substrates, including those with fluorine, trifluoromethyl, and trifluoromethoxy groups, are crucial for creating new organofluorine compounds. These methods provide a toolbox for regiochemically exhaustive functionalization, expanding the range of available building blocks for various applications (Schlosser, 2005).
Safety And Hazards
properties
IUPAC Name |
3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEWSXAZPZIDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228936 | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid | |
CAS RN |
1092460-96-2 | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(trifluoromethoxy)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate](/img/structure/B1398527.png)
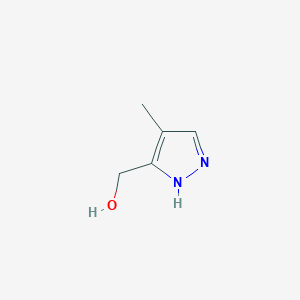
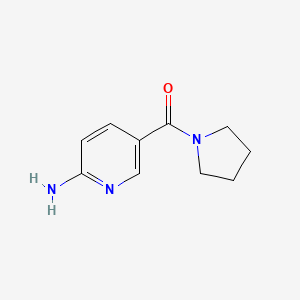
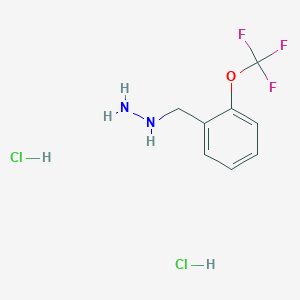
![4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1398532.png)
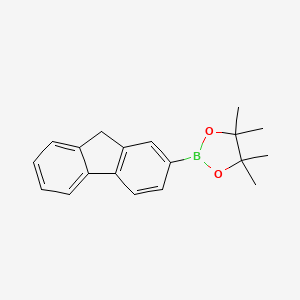
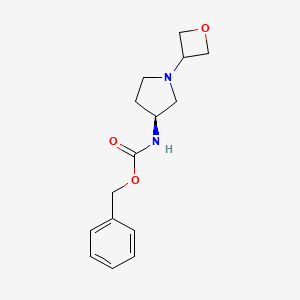
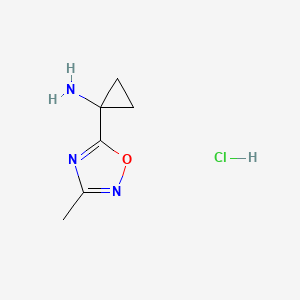
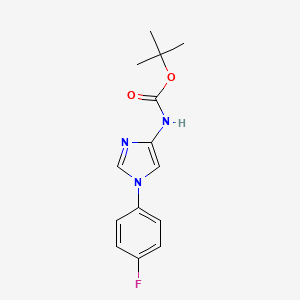
![Methyl 6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B1398541.png)
![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)
![Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398547.png)
![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)
